Sucrose13c12
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Overview
Description
Sucrose-13C12 is a labeled form of sucrose, where all twelve carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in scientific research to trace metabolic pathways and study biochemical processes. The molecular formula for Sucrose-13C12 is 13C12H22O11, and it has a molecular weight of 354.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sucrose-13C12 involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the biosynthesis of glucose and fructose using carbon-13 labeled carbon dioxide in photosynthetic organisms. The labeled glucose and fructose are then enzymatically combined to form Sucrose-13C12 .
Industrial Production Methods
Industrial production of Sucrose-13C12 typically involves the cultivation of plants in an environment enriched with carbon-13 labeled carbon dioxide. The plants assimilate the labeled carbon dioxide during photosynthesis, producing carbon-13 labeled glucose and fructose. These sugars are then extracted and purified to obtain Sucrose-13C12 .
Chemical Reactions Analysis
Types of Reactions
Sucrose-13C12 undergoes similar chemical reactions as regular sucrose, including:
Hydrolysis: Sucrose-13C12 can be hydrolyzed into glucose-13C6 and fructose-13C6 using acidic or enzymatic conditions.
Oxidation: It can be oxidized to produce various organic acids.
Reduction: Reduction reactions can convert it into sugar alcohols such as sorbitol and mannitol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Hydrolysis: Glucose-13C6 and fructose-13C6.
Oxidation: Organic acids such as gluconic acid and glucaric acid.
Reduction: Sugar alcohols like sorbitol and mannitol.
Scientific Research Applications
Sucrose-13C12 is widely used in various fields of scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates.
Biology: Employed in metabolic flux analysis to trace the pathways of carbon in biological systems.
Medicine: Utilized in studies of carbohydrate metabolism and its role in diseases such as diabetes.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of Sucrose-13C12 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-13C6 and fructose-13C6. These monosaccharides are then further metabolized through glycolysis and the citric acid cycle, allowing researchers to trace the flow of carbon-13 through various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.
Fructose-13C6: A labeled form of fructose with six carbon-13 atoms.
Mannitol-13C6: A labeled form of mannitol with six carbon-13 atoms.
Uniqueness
Sucrose-13C12 is unique in that it provides a dual-labeled system with both glucose and fructose units labeled with carbon-13. This allows for more comprehensive tracing of metabolic pathways compared to single-labeled compounds like glucose-13C6 or fructose-13C6 .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
354.21 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
CZMRCDWAGMRECN-UHSKIMHLSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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